{4-[(4-bromophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}methyl 2-bromobenzoate
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Overview
Description
{4-[(4-bromophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}methyl 2-bromobenzoate is a complex organic compound that features a pyrazole ring, a bromophenyl group, and a bromobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-bromophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}methyl 2-bromobenzoate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction where a bromophenyl thiol reacts with the pyrazole derivative.
Esterification: The final step involves the esterification of the pyrazole derivative with 2-bromobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alkoxides in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, {4-[(4-bromophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}methyl 2-bromobenzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound may serve as a lead compound for the development of new drugs. Its potential interactions with biological targets, such as enzymes or receptors, could be explored for therapeutic applications, including anti-inflammatory or anticancer agents.
Industry
In the industrial sector, this compound could be utilized in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of {4-[(4-bromophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}methyl 2-bromobenzoate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl and pyrazole groups suggests potential interactions with hydrophobic pockets in proteins, while the sulfur atom could form covalent bonds with nucleophilic residues.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with similar aromatic structures but different functional groups.
2-Fluorodeschloroketamine: Another compound with a complex structure, used in different applications.
Uniqueness
{4-[(4-bromophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}methyl 2-bromobenzoate is unique due to the combination of its pyrazole ring, bromophenyl group, and bromobenzoate ester. This combination provides a distinct set of chemical properties and reactivity patterns, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H16Br2N2O2S |
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Molecular Weight |
496.2 g/mol |
IUPAC Name |
[4-(4-bromophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]methyl 2-bromobenzoate |
InChI |
InChI=1S/C19H16Br2N2O2S/c1-12-18(26-15-9-7-14(20)8-10-15)13(2)23(22-12)11-25-19(24)16-5-3-4-6-17(16)21/h3-10H,11H2,1-2H3 |
InChI Key |
JXBZQAQWEDEBLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1COC(=O)C2=CC=CC=C2Br)C)SC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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